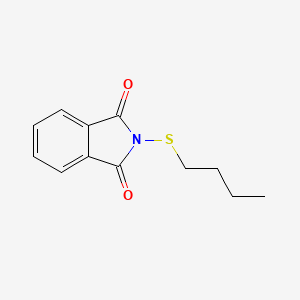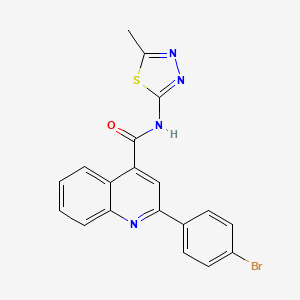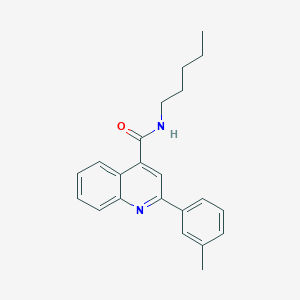![molecular formula C19H22N2O6S B11119023 [2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11119023.png)
[2-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID is a complex organic compound that features a furan ring, a benzothiophene ring, and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride to form the intermediate. This intermediate is further reacted with methoxyacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure.
Benzothiophene-2-carboxylic acid: Contains the benzothiophene ring.
Methoxyacetic acid: Features the methoxyacetic acid moiety.
Uniqueness
2-{[(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)CARBAMOYL]METHOXY}ACETIC ACID is unique due to the combination of these three distinct structural elements in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components.
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H22N2O6S/c1-11-4-5-13-14(7-11)28-19(21-15(22)9-26-10-16(23)24)17(13)18(25)20-8-12-3-2-6-27-12/h2-3,6,11H,4-5,7-10H2,1H3,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
SYPSIPRSPXNOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11118942.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11118953.png)
![methyl 7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11118955.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118956.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11118961.png)

![N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B11118966.png)

![2-[(4-chlorophenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11118977.png)


![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11118991.png)


